Home > Products > Screening Compounds P21960 > Cyclophosphamide Impurity A
Cyclophosphamide Impurity A - 1391053-11-4

Cyclophosphamide Impurity A

Catalog Number: EVT-1477831
CAS Number: 1391053-11-4
Molecular Formula: C10H24Cl2N3O3P
Molecular Weight: 336.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclophosphamide Impurity A is a substance identified as an impurity during the production of the chemotherapy drug Cyclophosphamide. While specific details about its classification and role in scientific research are limited in the provided papers, its presence is monitored in Cyclophosphamide drug substances and formulations to ensure the quality and safety of the medication. [, ]

Cyclophosphamide

    Relevance: Cyclophosphamide Impurity A is directly mentioned as an impurity present in Cyclophosphamide drug substances and formulations. [, , ] This implies a close structural relationship between the two compounds, likely arising from the manufacturing process or degradation pathways of Cyclophosphamide. Unfortunately, the specific chemical structure of Cyclophosphamide Impurity A is not provided in these abstracts.

Cyclophosphamide Impurity B

    Compound Description: This compound is identified as another impurity found in Cyclophosphamide drug substances and formulations. [, , ] Like Impurity A, its precise chemical structure remains undisclosed in the abstracts.

    Relevance: The fact that both Cyclophosphamide Impurity A and Impurity B are simultaneously quantified alongside Cyclophosphamide suggests they share a structural resemblance and may arise from similar synthetic pathways or degradation processes. [, , ]

Cyclophosphamide Impurity D

    Compound Description: Similar to Impurities A and B, Cyclophosphamide Impurity D is detected in Cyclophosphamide drug substances and formulations, with limited information available regarding its specific chemical composition. [, , ]

    Relevance: The simultaneous analysis of Impurities A, B, and D in the context of Cyclophosphamide impurity profiling implies structural similarities and shared origins. [, , ] These impurities are likely byproducts of Cyclophosphamide synthesis or breakdown products formed during storage or formulation.

Source and Classification

Cyclophosphamide Impurity A originates from the synthesis processes involved in producing cyclophosphamide. It is classified as a related compound or impurity, which can arise during the manufacturing or degradation of the primary drug. Regulatory bodies necessitate the identification and quantification of such impurities to maintain quality control standards in pharmaceutical products .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cyclophosphamide Impurity A typically involves chemical reactions that generate cyclophosphamide as well as its related impurities. Various methods can be employed, including:

  1. Chemical Synthesis: The compound can be synthesized through reactions involving chlorinated ethylamines and phosphorothioic acid derivatives.
  2. Degradation Pathways: During the storage or formulation of cyclophosphamide, hydrolysis and oxidation can lead to the formation of Cyclophosphamide Impurity A.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Cyclophosphamide Impurity A features a complex arrangement characteristic of phosphorodiamides. The structural representation includes:

  • Core Structure: The oxazaphosphinan ring system.
  • Substituents: Two chloroethyl groups attached to nitrogen atoms.

The three-dimensional conformation impacts its reactivity and interaction with biological systems. Detailed structural data can be accessed through chemical databases like PubChem, where additional information regarding stereochemistry and spatial configuration is available .

Chemical Reactions Analysis

Reactions and Technical Details

Cyclophosphamide Impurity A can participate in various chemical reactions typical for phosphorodiamides, including:

  1. Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic attack, leading to the formation of new compounds.
  2. Hydrolysis: In aqueous environments, the compound may hydrolyze to form less toxic derivatives.

Understanding these reactions is crucial for evaluating the stability of formulations containing this impurity and predicting its behavior under different conditions .

Mechanism of Action

Process and Data

Research into the specific interactions between impurities and biological targets remains limited but is essential for comprehensive safety assessments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyclophosphamide Impurity A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.19 g/mol.
  • Melting Point: Data on melting point are often necessary for characterization but may vary based on purity.
  • Solubility: Typically soluble in organic solvents; solubility in water may vary.

These properties are critical for formulation development, stability testing, and regulatory compliance in pharmaceutical applications .

Applications

Scientific Uses

Cyclophosphamide Impurity A primarily serves as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. Its identification is crucial for:

  • Quality Assurance: Ensuring that cyclophosphamide formulations meet safety standards.
  • Research: Investigating the degradation pathways of cyclophosphamide to improve formulation stability.

The study of impurities like Cyclophosphamide Impurity A contributes significantly to understanding drug safety profiles and optimizing therapeutic regimens involving cyclophosphamide .

Chemical Characterization of Cyclophosphamide Impurity A

Structural Identification and Nomenclature

Cyclophosphamide Impurity A is a critical process-related and degradation impurity of the antineoplastic drug cyclophosphamide. Its chemical structure varies significantly across pharmacopeial standards, necessitating precise distinction:

  • European Pharmacopoeia (EP): Defined as (2RS)-2-[(2-chloroethyl)(2-hydroxyethyl)amino]-1,3,2λ⁵-oxazaphosphinan-2-one (CAS: 1797009-12-1), with molecular formula C₇H₁₆ClN₂O₃P and molecular weight 242.6 g/mol. Its structure features an oxazaphosphinane ring with chloroethyl and hydroxyethyl side chains, confirmed via spectral data (¹H NMR, FT-IR, LC-MS) [2].
  • United States Pharmacopeia (USP): Designates bis(2-chloroethyl)amine hydrochloride (CAS: 821-48-7) as "Related Compound A" with formula C₄H₁₀Cl₃N (178.49 g/mol). This simpler structure lacks the cyclic oxazaphosphinane moiety [4] [5].

The divergence arises from distinct degradation pathways: the EP impurity emerges from incomplete synthesis of cyclophosphamide’s ring system, while the USP compound reflects dealkylated side-chain degradation [2] [7]. Key spectral identifiers include:

  • ¹H NMR: Signals at δ 3.6–3.8 ppm (methylene groups adjacent to Cl or OH) and δ 3.1–3.3 ppm (P-N-CH₂) for the EP impurity [2].
  • LC-MS: m/z 243.1 [M+H]⁺ for EP Impurity A versus m/z 178.0 [M]⁺ for USP Related Compound A [5] [7].

Table 1: Structural Comparison of Cyclophosphamide Impurity A Across Pharmacopeias

PharmacopeiaChemical NameCASMolecular FormulaMolecular Weight (g/mol)SMILES Notation
European (EP)(2RS)-2-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1,3,2λ⁵-oxazaphosphinan-2-one1797009-12-1C₇H₁₆ClN₂O₃P242.6O=[P]1(NCCCO1)N(CCO)CCCl
US (USP)Bis(2-chloroethyl)amine hydrochloride821-48-7C₄H₁₀Cl₃N178.49Cl.ClCCNCCCl

Analytical Techniques for Isolation and Quantification

Robust chromatographic methods are essential for quantifying Impurity A at pharmacopeial thresholds (typically ≤0.1%). Key methodologies include:

  • HPLC-UV: A stability-indicating method uses an XBridge C18 column (150 × 4.6 mm, 3.5 µm) with a gradient mobile phase of phosphate buffer (pH 7.0), methanol, and acetonitrile (0.5 mL/min flow). Detection at 200 nm achieves baseline separation of Impurity A from cyclophosphamide and other degradants. Validation shows excellent linearity (R² > 0.998) from LOQ (0.05 µg/mL) to 150% of specification [3].
  • LC-QTOF-MS: Enables structural elucidation of forced degradation products. Using a C8 column (100 × 2.1 mm, 1.7 µm) and ammonium formate/acetonitrile gradient, this technique identifies Impurity A via accurate mass measurements (±5 ppm error) and MS/MS fragmentation patterns [7].

Table 2: Validated Parameters for HPLC Quantification of EP Impurity A

ParameterValueAcceptance Criteria
Linearity Range0.05–0.75 µg/mLR² ≥ 0.998
LOD0.015 µg/mLS/N ≥ 3
LOQ0.05 µg/mLS/N ≥ 10; RSD ≤ 5%
Precision (RSD)1.2%≤2.0%
Accuracy (% Recovery)98.5–101.3%95–105%

Sample preparation involves dissolving cyclophosphamide formulations in water or methanol, followed by centrifugation and filtration (0.22 µm). For solid dosage forms (e.g., capsules), extraction with 50:50 water:acetonitrile is optimal [3].

Stability and Degradation Pathways in Formulations

Cyclophosphamide Impurity A exhibits complex stability behavior influenced by formulation excipients and storage conditions:

  • Degradation Pathways:
  • Hydrolysis: The EP impurity degrades under acidic conditions via cleavage of the P-N bond, forming bis(2-chloroethyl)amine (USP Related Compound A) and 2-hydroxyethylamine. Alkaline conditions promote oxazaphosphinane ring opening [6] [7].
  • Oxidation: Trace metals catalyze chloroethyl side-chain oxidation to chloroacetaldehyde, a genotoxic impurity [6].
  • Stabilization Strategies:
  • Excipient Optimization: Ethanol (5–10% v/v) suppresses hydrolysis by reducing water activity. Citrate buffers (pH 6.0–7.0) minimize acid/base-catalyzed degradation [6].
  • Temperature Control: Storage at 2–8°C reduces Impurity A formation by 4-fold compared to 25°C/60% RH. Lyophilized formulations show superior stability over liquids [6].
  • Forced Degradation Studies: Cyclophosphamide solutions under 0.1M HCl (70°C, 24h) generate up to 2.8% EP Impurity A, while oxidative stress (3% H₂O₂) produces 1.2%. Neutral hydrolysis yields minimal degradation [3] [7].

Table 3: Impact of Formulation Additives on Impurity A Levels During Accelerated Stability (40°C/75% RH, 4 Weeks)

Formulation AdditiveConcentrationImpurity A (%)Degradation Pathway Inhibited
None (control)-1.85-
Ethanol10% v/v0.42Hydrolysis
Citric acid0.1M (pH 6.5)0.68Acid/Base catalysis
Mannitol5% w/v0.91Metal chelation
Nitrogen headspace100%0.37Oxidation

These data underscore the need for tailored formulation design and stringent storage to limit Impurity A in cyclophosphamide drug products [3] [6].

Compound Names Mentioned in Text:

  • Cyclophosphamide
  • Cyclophosphamide Impurity A (EP)
  • Cyclophosphamide Related Compound A (USP)
  • Bis(2-chloroethyl)amine hydrochloride
  • Carboxyethyl phosphoramide mustard
  • Chloroacetaldehyde
  • 4-Ketocyclophosphamide
  • Ifosforamide mustard

Properties

CAS Number

1391053-11-4

Product Name

Cyclophosphamide Impurity A

IUPAC Name

3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol

Molecular Formula

C10H24Cl2N3O3P

Molecular Weight

336.2

InChI

InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18)

SMILES

C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO

Synonyms

N,N-Bis(2-chloroethyl)-N',N’’-bis(3-hydroxypropyl)phosphoric Triamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.